molecular formula C19H27N3O5 B6107694 4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

Cat. No. B6107694
M. Wt: 377.4 g/mol
InChI Key: WBIXEOZSDQSMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone, also known as DM-235, is a novel compound that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of piperazinone derivatives and has been found to exhibit a broad spectrum of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce myocardial infarction size and improve cardiac function by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high yields and purity. It has also been found to exhibit a broad spectrum of pharmacological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. It also has limited bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other fields such as immunology and metabolic disorders. Additionally, the development of more efficient synthesis methods and formulations that improve its bioavailability could enhance its clinical potential.

Synthesis Methods

4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzyl chloride with 4-morpholin-4-ylbutan-2-one to form 4-(2,4-dimethoxybenzyl)-3-(4-morpholin-4-ylbutan-2-yl)-2-oxo-piperazine. This compound is then treated with triethylamine and acetic anhydride to produce this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models of stroke and traumatic brain injury, this compound has been shown to improve neurological function and reduce brain damage. This compound has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been studied for its potential cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-25-15-4-3-14(17(11-15)26-2)13-22-6-5-20-19(24)16(22)12-18(23)21-7-9-27-10-8-21/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXEOZSDQSMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.